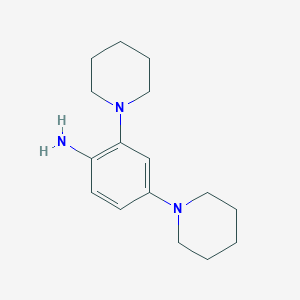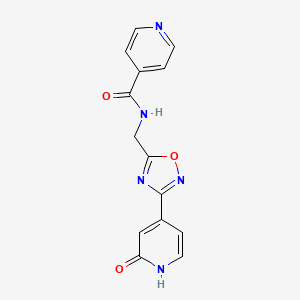
1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tétrazol-5-yl)méthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a tert-butyl group, a chlorophenyl group, and a tetrazole ring
Applications De Recherche Scientifique
- Application: Les chercheurs ont mis au point une méthode simple pour introduire le groupe tert-butoxycarbonyle (Boc) directement dans divers composés organiques en utilisant des systèmes de micro-réacteurs à flux . Ce procédé en flux est plus efficace, polyvalent et durable que les méthodes traditionnelles par lots. Le groupe Boc est couramment utilisé pour protéger les groupes fonctionnels lors des transformations chimiques.
Chimie organique synthétique : esters tertiaires butyliques
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Alkylation: The tetrazole derivative is then alkylated with a suitable alkylating agent to introduce the methyl group.
Urea Formation: The final step involves the reaction of the alkylated tetrazole with tert-butyl isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of urea derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the tetrazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized urea derivatives.
Reduction Products: Reduced tetrazole derivatives.
Substitution Products: Substituted chlorophenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Materials Science: It may be used in the synthesis of polymers or as a building block for advanced materials.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding assays.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea depends on its application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Molecular Targets and Pathways:
Enzymes: Potential targets include proteases and kinases.
Receptors: Possible interaction with G-protein coupled receptors or ion channels.
Comparaison Avec Des Composés Similaires
1-(tert-butyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(tert-butyl)-3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)urea: Contains a methyl group instead of chlorine, potentially altering its chemical properties.
Uniqueness: 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a pharmacophore or in material applications.
Propriétés
IUPAC Name |
1-tert-butyl-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXBHMDWXREUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2453528.png)


![5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2453535.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2453541.png)
![methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2453542.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2453543.png)


